3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid
Description
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid is a sulfur-containing derivative of prop-2-enoic acid (acrylic acid) with a 4-hydroxyphenyl substituent attached via a sulfanyl (-S-) group. Its structure features a double bond between C2 and C3 of the acrylic acid backbone, with the sulfanyl group at position 3 linking to the para-hydroxyphenyl ring. This compound is structurally distinct from phenolic acids like p-coumaric acid due to the sulfur bridge, which influences its physicochemical and biological properties.
Properties
CAS No. |
918828-24-7 |
|---|---|
Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-6,10H,(H,11,12) |
InChI Key |
NOLQOTNZFXRBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid typically involves the reaction of 4-hydroxythiophenol with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural and functional differences between 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid and related compounds:
Physicochemical Properties
- The lower electronegativity of sulfur versus oxygen may also decrease hydrogen-bonding capacity, affecting interactions with biological targets .
- Stereochemical Effects : The E/Z configuration influences reactivity and bioavailability. For example, cis-4-hydroxycinnamic acid (Z isomer) exhibits distinct metabolic pathways compared to the trans (E) isomer of p-coumaric acid .
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